molecular formula C11H13NO4 B587493 Dioxacarb-d3 CAS No. 1219795-12-6

Dioxacarb-d3

Cat. No.: B587493
CAS No.: 1219795-12-6
M. Wt: 226.246
InChI Key: SDKQRNRRDYRQKY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioxacarb-d3 is a deuterated form of Dioxacarb, a phenyl methylcarbamate insecticide. It is known for its anticholinesterase activity, which means it inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This compound is primarily used in agricultural and non-agricultural settings to control a variety of pests.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dioxacarb-d3 involves the incorporation of deuterium atoms into the Dioxacarb molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Reduced forms of this compound.

    Substitution Products: Substituted derivatives depending on the reagents used.

Scientific Research Applications

Dioxacarb-d3 has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Dioxacarb in environmental and biological samples.

    Biology: Studied for its effects on acetylcholinesterase activity in various biological systems.

    Medicine: Investigated for its potential therapeutic applications in conditions involving acetylcholine dysregulation.

    Industry: Utilized in the development of insecticides and pest control products.

Mechanism of Action

Dioxacarb-d3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased levels of acetylcholine result in prolonged stimulation of cholinergic receptors, causing paralysis and death of the target pests. The molecular targets involved include the active site of acetylcholinesterase and the cholinergic receptors.

Comparison with Similar Compounds

    Carbaryl: Another phenyl methylcarbamate insecticide with similar anticholinesterase activity.

    Aldicarb: A carbamate insecticide known for its high toxicity and anticholinesterase activity.

    Methomyl: A carbamate insecticide with a similar mechanism of action.

Uniqueness of Dioxacarb-d3: this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and degradation mechanisms of Dioxacarb. The deuterium labeling also enhances the compound’s stability and allows for more precise analytical measurements in research applications.

Properties

CAS No.

1219795-12-6

Molecular Formula

C11H13NO4

Molecular Weight

226.246

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl] N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)/i1D3

InChI Key

SDKQRNRRDYRQKY-FIBGUPNXSA-N

SMILES

CNC(=O)OC1=CC=CC=C1C2OCCO2

Synonyms

2-(1,3-Dioxolan-2-yl)phenol 1-(N-Methylcarbamate-d3);  (Methyl-d3)carbamic Acid o-1,3-Dioxolan-2-ylphenyl Ester;  2-(1,3-Dioxolan-2-yl)phenol (Methyl-d3)carbamate;  2-(1,3-Dioxolan-2-yl)phenyl N-(Methyl-d3)carbamate;  2-(1,3-Dioxolan-2-yl)phenyl (Methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.